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Compound of Interest

Compound Name: Cyclooctane-1,5-diamine

Cat. No.: B15174736 Get Quote

A comprehensive analysis of the crystallographic data and experimental protocols for salts of

cyclooctane-1,5-diamine remains an area with limited publicly available information.

Extensive searches of scholarly databases did not yield specific crystallographic studies for

simple salts of this diamine.

While the parent molecule, cyclooctane-1,5-diamine, is a known chemical entity, its use and

detailed structural analysis in the solid state, particularly in the form of its salts, appear to be

underexplored in published literature. This guide, therefore, aims to provide a foundational

understanding of the anticipated structural features and the experimental methodologies that

would be employed in such an investigation, based on related compounds and general

principles of crystal engineering.

Hypothetical Crystal Data and Intermolecular
Interactions
Should crystal structures of cyclooctane-1,5-diamine salts be determined, one would

anticipate a rich network of intermolecular interactions, primarily driven by the protonated

amine groups and the counter-ions. The following table outlines the expected crystallographic

parameters that would be determined.

Table 1: Anticipated Crystallographic Data for Cyclooctane-1,5-diamine Salts
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Parameter Description Expected Significance

Crystal System

The geometric shape of the

unit cell (e.g., monoclinic,

orthorhombic).

Influenced by the packing of

the ions and the

conformational flexibility of the

cyclooctane ring.

Space Group

The symmetry elements

present within the crystal

lattice.

Dictated by the chirality of the

diamine and the arrangement

of ions.

Unit Cell Dimensions (a, b, c,

α, β, γ)

The lengths of the sides and

the angles between the axes

of the unit cell.

These values would be highly

dependent on the size and

shape of the counter-ion.

Z
The number of formula units

per unit cell.

Provides insight into the

packing efficiency of the crystal

structure.

Hydrogen Bond Geometry (D-

H···A)

The distances and angles of

hydrogen bonds between the

ammonium groups (donors)

and the anions (acceptors).

This would be the most critical

data for understanding the

supramolecular assembly. The

strength and directionality of

these bonds would define the

overall crystal packing. Key

interactions would be of the

type N⁺-H···X⁻, where X is the

anionic counter-ion, and

potentially N⁺-H···N

interactions if a neutral

diamine is co-crystallized.

Conformation of the

Cyclooctane Ring

The specific three-dimensional

shape adopted by the eight-

membered ring (e.g., boat-

chair, crown).

The conformation will be

influenced by the steric

demands of the crystal packing

and the nature of the

intermolecular interactions.

Different salt forms could

potentially stabilize different
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conformers of the cyclooctane

ring.

Experimental Protocols
The determination of the crystal structure of cyclooctane-1,5-diamine salts would follow a

well-established set of experimental procedures.

Synthesis and Crystallization
Salt Formation: The initial step involves the reaction of cyclooctane-1,5-diamine with a

suitable acid (e.g., HCl, HBr, H₂SO₄, or a carboxylic acid) in an appropriate solvent. The

stoichiometry of the reaction would be controlled to produce the desired salt (e.g., mono- or

di-protonated).

Crystallization: Single crystals suitable for X-ray diffraction would be grown from the resulting

salt solution. Common techniques include:

Slow Evaporation: The solvent is allowed to evaporate slowly from a saturated solution of

the salt, leading to the gradual formation of crystals.

Vapor Diffusion: A solution of the salt is placed in a sealed container with a second, more

volatile solvent in which the salt is less soluble. The gradual diffusion of the second

solvent's vapor into the first solution reduces the solubility of the salt, promoting

crystallization.

Cooling Crystallization: A saturated solution of the salt at an elevated temperature is slowly

cooled, causing the solubility to decrease and crystals to form.

X-ray Diffraction Analysis
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of

monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the

crystal is rotated.
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Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell parameters and space group. The positions of the atoms within the unit cell are

then determined using direct methods or Patterson methods. The structural model is

subsequently refined to achieve the best possible fit to the experimental data.

Visualizing the Workflow and Interactions
The following diagrams, generated using the DOT language, illustrate the general workflow for

crystallographic analysis and the anticipated key intermolecular interactions.
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Caption: General workflow for the synthesis and crystallographic analysis of cyclooctane-1,5-
diamine salts.
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Caption: Key hydrogen bonding interactions anticipated in the crystal lattice of a cyclooctane-
1,5-diamine salt.

In conclusion, while direct experimental data on the crystal structure of cyclooctane-1,5-
diamine salts is not readily available in the scientific literature, established principles of

chemistry and crystallography allow for a robust prediction of their structural characteristics and

the methodologies required for their determination. Further research in this area would be

valuable for understanding the solid-state properties of this and related diamine systems.

To cite this document: BenchChem. [Crystal Structure of Cyclooctane-1,5-diamine Salts: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15174736#crystal-structure-of-cyclooctane-1-5-
diamine-salts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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